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Compound of Interest

Compound Name: Dimethyl Succinate

Cat. No.: B031001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectrum of dimethyl succinate. It includes detailed data from ¹H and ¹³C NMR

spectroscopy, a standard experimental protocol for sample analysis, and a visual

representation of the molecule's structure in relation to its NMR signals. This document is

intended to serve as a valuable resource for researchers and professionals in the fields of

chemistry and drug development who utilize NMR spectroscopy for structural elucidation and

chemical analysis.

¹H and ¹³C NMR Spectral Data
The NMR spectral data for dimethyl succinate is summarized in the tables below. The data

was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic

compounds.

Table 1: ¹H NMR Spectral Data for Dimethyl Succinate in
CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.69 Singlet 6H

-OCH₃ (Methyl

protons of the ester

groups)

2.63 Singlet 4H

-CH₂- (Methylene

protons of the

succinate backbone)

Table 2: ¹³C NMR Spectral Data for Dimethyl Succinate in
CDCl₃

Chemical Shift (δ) ppm Assignment

172.7 - 172.78 C=O (Carbonyl carbons of the ester groups)

51.8 -OCH₃ (Methyl carbons of the ester groups)

28.8 - 29.04
-CH₂- (Methylene carbons of the succinate

backbone)

Structural Interpretation of the NMR Spectrum
The simplicity of the ¹H and ¹³C NMR spectra of dimethyl succinate is a direct reflection of the

molecule's symmetry.
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Dimethyl Succinate Structure
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Caption: Chemical structure of dimethyl succinate with corresponding ¹H and ¹³C NMR

chemical shift assignments.

The two methyl groups (-OCH₃) are chemically equivalent, resulting in a single peak in the ¹H

NMR spectrum at approximately 3.69 ppm, which integrates to six protons.[1][2] Similarly, the

two methylene groups (-CH₂-) of the succinate backbone are equivalent and give rise to a

single peak at around 2.63 ppm, integrating to four protons. The observation of singlets for both

signals indicates that there is no significant spin-spin coupling between the adjacent methylene

protons, a common feature in symmetrical succinate esters.[1]

In the ¹³C NMR spectrum, the symmetry of the molecule again leads to a simplified pattern with

only three distinct signals. The carbonyl carbons of the two ester groups are equivalent and

appear at approximately 172.7 ppm.[1][2][3] The two methyl carbons are also equivalent,

resonating at about 51.8 ppm. Finally, the two equivalent methylene carbons of the backbone

are observed at around 28.9 ppm.[1][2][3]

Experimental Protocol for NMR Analysis
The following is a standard protocol for the preparation and analysis of a liquid sample like

dimethyl succinate for ¹H and ¹³C NMR spectroscopy.

Materials:

Dimethyl succinate sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pasteur pipette

Vial

Glass wool

Procedure:

Sample Preparation:
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For ¹H NMR, accurately weigh 5-25 mg of dimethyl succinate into a clean, dry vial.

For ¹³C NMR, a higher concentration is typically required, so weigh 50-100 mg of the

sample into a vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to ensure the complete dissolution of the sample.

Filtration and Transfer:

To remove any particulate matter that could degrade the quality of the NMR spectrum,

filter the solution.

Place a small plug of glass wool into the narrow part of a Pasteur pipette.

Using the filter-tipped pipette, transfer the sample solution into a clean, dry 5 mm NMR

tube.

Capping and Labeling:

Securely cap the NMR tube.

Clearly label the NMR tube with the sample identification.

NMR Data Acquisition:

Insert the sample into the NMR spectrometer.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures. A sufficient number of scans should be acquired to obtain a good signal-to-

noise ratio, particularly for the less sensitive ¹³C nucleus.

Data Processing:

Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform.

Phase the resulting spectra and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26

ppm, δC = 77.16 ppm) as a reference.

Integrate the signals in the ¹H spectrum and identify the peak positions in both the ¹H and

¹³C spectra.

This guide provides the essential information for understanding and obtaining the NMR

spectrum of dimethyl succinate. The provided data and protocols are fundamental for the

quality control, structural verification, and further investigation of this compound in various

scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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